2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide
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Overview
Description
2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:
Bromination: Introduction of a bromine atom to the phenoxy ring.
Formylation: Addition of a formyl group to the brominated phenoxy compound.
Acylation: Formation of the acetamide linkage with the 4-chloro-2-methylphenyl group.
Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters would be essential to maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the formyl group to a carboxylic acid.
Reduction: Reduction of the formyl group to an alcohol.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use as a precursor in the manufacture of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-formylphenoxy)-N-(4-chlorophenyl)acetamide
- 2-(2-bromo-4-formylphenoxy)-N-(4-methylphenyl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide may exhibit unique properties due to the presence of both chloro and methyl groups on the phenyl ring, which can influence its reactivity and interactions.
Properties
IUPAC Name |
2-(2-bromo-4-formylphenoxy)-N-(4-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrClNO3/c1-10-6-12(18)3-4-14(10)19-16(21)9-22-15-5-2-11(8-20)7-13(15)17/h2-8H,9H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUINUQMMMPATIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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